molecular formula C4H8ClF2NO B1459636 4,4-Difluoropyrrolidin-3-ol hydrochloride CAS No. 1638764-82-5

4,4-Difluoropyrrolidin-3-ol hydrochloride

Cat. No.: B1459636
CAS No.: 1638764-82-5
M. Wt: 159.56 g/mol
InChI Key: NLERLCGBOKVMAG-UHFFFAOYSA-N
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Description

4,4-Difluoropyrrolidin-3-ol hydrochloride is a fluorinated pyrrolidine derivative with the molecular formula C₄H₈ClF₂NO and a molecular weight of 179.57 g/mol (calculated from formula). It is commonly used as a chiral building block in pharmaceutical and agrochemical research due to its fluorine substitution, which enhances metabolic stability and bioavailability . The compound exists in enantiomeric forms, with the (S)-enantiomer being more frequently studied and commercially available (CAS: 2344751-63-7 or 1638764-82-5, depending on the source) . Industrial-grade purity (99%) and REACH/ISO certification make it suitable for large-scale applications .

Properties

IUPAC Name

4,4-difluoropyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2NO.ClH/c5-4(6)2-7-1-3(4)8;/h3,7-8H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLERLCGBOKVMAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638764-82-5
Record name 4,4-difluoropyrrolidin-3-ol hydrochloride
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Biological Activity

4,4-Difluoropyrrolidin-3-ol hydrochloride is a fluorinated derivative of pyrrolidine, notable for its unique molecular structure that includes two fluorine atoms at the 4-position and a hydroxyl group at the 3-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

  • Molecular Formula : C5_5H8_8F2_2ClN\O
  • Molecular Weight : 159.56 g/mol
  • CAS Number : 1638764-82-5

The introduction of fluorine atoms in organic molecules typically enhances their metabolic stability and alters their pharmacokinetic properties, making them valuable in pharmaceutical applications.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that fluorinated compounds can modulate enzyme activity and receptor interactions, potentially leading to enhanced therapeutic effects. For instance, the compound may inhibit specific enzymes involved in metabolic pathways or influence receptor binding affinity due to its structural characteristics .

Biological Activity and Applications

Research into the biological activity of this compound has revealed several potential applications:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. The presence of fluorine may enhance its effectiveness compared to non-fluorinated analogs.
  • Anti-inflammatory Effects : There is evidence that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This suggests that this compound might also possess anti-inflammatory properties.
  • Neuropharmacological Potential : Some studies have indicated that pyrrolidine derivatives can affect neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameCAS NumberSimilarityUnique Features
3,3-Difluoro-4-methoxypyrrolidine hydrochloride1638764-85-80.89Contains a methoxy group instead of a hydroxyl group
(3S,4R)-4-Fluoropyrrolidin-3-ol hydrochloride2227197-50-20.88Single fluorine substitution at position 4
cis-4-Fluoropyrrolidin-3-ol hydrochloride1434142-02-50.88Different stereochemistry affecting biological activity
trans-4-Fluoropyrrolidin-3-ol hydrochloride2006333-41-90.88Trans configuration may influence receptor binding
(3R,4R)-4-Fluoropyrrolidin-3-ol hydrochloride1523530-25-70.88Specific stereochemistry that may alter activity

This comparison highlights the unique structural features of each compound and their potential implications for biological activity.

Scientific Research Applications

Medicinal Chemistry

4,4-Difluoropyrrolidin-3-ol hydrochloride serves as a critical building block in the synthesis of novel pharmaceuticals. Its fluorinated structure is known to enhance the pharmacokinetics and pharmacodynamics of drug candidates. Specific applications include:

  • Antimicrobial Agents: The compound has been explored as a precursor in the development of new antimicrobial drugs, leveraging its enhanced stability and activity.
  • Neurological Disorders: Research indicates potential uses in compounds targeting neurological conditions, where fluorination may improve receptor binding and efficacy.

Biological Studies

The compound is utilized in various biological studies due to its ability to interact with specific molecular targets:

  • Enzyme Mechanisms: It acts as a probe for investigating enzyme mechanisms, particularly those involving fluorinated substrates.
  • Biological Pathways: Its unique structure allows researchers to study pathways influenced by fluorinated compounds, providing insights into metabolic processes.

Industrial Applications

In industrial settings, this compound is used for:

  • Specialty Chemicals Production: It is involved in the synthesis of specialty chemicals with unique properties, enhancing material performance.
  • Agrochemicals: The compound's stability and reactivity make it a candidate for developing advanced agrochemicals.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental contexts:

  • Antimicrobial Activity Study (2023): Researchers synthesized a series of derivatives from this compound and evaluated their antibacterial properties against resistant strains. Results indicated significant activity correlating with structural modifications involving the difluorinated moiety.
  • Neurological Targeting (2024): A study focused on the compound's role as a ligand for neurotransmitter receptors demonstrated enhanced binding affinity due to fluorination. This finding opens avenues for developing targeted therapies for neurological disorders.
  • Environmental Stability Research (2025): Investigations into the environmental impact of fluorinated compounds revealed that this compound exhibits lower degradation rates compared to non-fluorinated analogs, making it suitable for sustainable industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Pyrrolidine Derivatives

Fluorinated pyrrolidines are prized for their role in drug discovery. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Key Differences vs. Target Compound
(S)-4,4-Difluoropyrrolidin-3-ol HCl 1638764-82-5† C₄H₈ClF₂NO 179.57 3-hydroxy, 4,4-difluoro substitution Reference compound
(R)-4,4-Difluoropyrrolidin-3-ol HCl N/A C₄H₈ClF₂NO 179.57 Mirror-image enantiomer Discontinued; limited commercial availability
trans-4-Fluoropyrrolidin-3-amine diHCl 1955523-13-3 C₄H₁₀Cl₂FN₂ 185.04 3-amino, 4-fluoro substitution Additional amine group; dihydrochloride salt
5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol HCl 1423029-18-8 C₁₁H₁₃ClF₃NO 267.68 Aromatic phenyl-trifluoromethyl substituent Increased lipophilicity; aromatic ring
(S)-4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid HCl 1408076-44-7 C₇H₁₂ClF₂NO₂ 215.63 2-carboxylic acid, 3,3-dimethyl groups Acidic functional group; steric bulk

†CAS discrepancies noted: Some sources cite 2344751-63-7 for the (S)-enantiomer .

Key Research Findings

(a) Stereochemical Impact

The (S)-enantiomer of 4,4-difluoropyrrolidin-3-ol hydrochloride is prioritized in asymmetric synthesis due to its compatibility with biological targets, whereas the (R)-enantiomer has been discontinued, suggesting lower demand or efficacy .

(b) Functional Group Modifications
  • Carboxylic Acid Derivatives : The addition of a carboxylic acid group (e.g., (S)-4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid HCl) introduces acidity, altering solubility and enabling conjugation reactions .
  • Aromatic Substitutions : Compounds like 5-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol HCl exhibit enhanced lipophilicity, making them suitable for central nervous system (CNS) drug candidates .
(c) Salt Forms and Reactivity
  • Dihydrochloride Salts : trans-4-Fluoropyrrolidin-3-amine diHCl offers dual protonation sites, increasing water solubility for in vivo studies .
  • Boc-Protected Analogues : AS99480 ((4R)-1-Boc-3,3-difluoro-4-hydroxy pyrrolidine) highlights the use of protecting groups to stabilize reactive hydroxylamines during synthesis .

Preparation Methods

Traditional Fluorination Reagents and Challenges

Enantioselective Synthetic Routes

A 2016 study introduced two enantioselective routes to synthesize 4,4-difluoropyrrolidin-3-ol, emphasizing the importance of chirality for medicinal applications.

Route One: Chiral Pool Strategy

  • Utilizes (3R,4R)-3,4-dihydroxypyrrolidine , derived from the chiral pool source L-(+)-tartaric acid .
  • Exploits the inherent C2 symmetry of the starting material.
  • Enables stereoselective introduction of the difluoro group at the 4-position.
  • Avoids hazardous fluorinating reagents by building chirality early.

Route Two: Asymmetric Transfer Hydrogenation

  • Constructs the pyrrolidine ring with the gem-difluoro moiety already installed .
  • Introduces chirality via stereoselective iridium-diamine-catalyzed asymmetric transfer hydrogenation .
  • Avoids use of potentially dangerous deoxofluorinating reagents.
  • Provides an efficient and stereoselective pathway to the target compound.

These routes highlight the importance of stereochemical control and safety in fluorinated pyrrolidine synthesis.

Workup and Purification

  • After fluorination or ring formation, the reaction mixtures are typically worked up by filtration and washing with organic solvents like ethyl acetate.
  • Aqueous washes with sodium thiosulfate solution help remove residual fluorinating agents and impurities.
  • Organic phases are dried, often under reduced pressure, to isolate the solid hydrochloride salt.
  • Purity is confirmed by analytical methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Summary Table of Key Preparation Parameters

Preparation Step Conditions/Details Notes
Starting Material N-Boc piperidone or (3R,4R)-3,4-dihydroxypyrrolidine Chiral pool or protected ketone
Fluorination Reagent Trifluorosulfenyl morpholine or DAST/SF4 Trifluorosulfenyl morpholine preferred
Reaction Temperature Typically 0–25 °C Controlled to minimize byproducts
Workup Filtration, ethyl acetate wash, aqueous sodium thiosulfate wash Removes impurities and residual reagents
Chirality Introduction Chiral pool or iridium-catalyzed asymmetric hydrogenation Ensures enantioselectivity
Final Product 4,4-Difluoropyrrolidin-3-ol hydrochloride High purity, pale yellow solid

Research Findings and Industrial Implications

  • The shift from traditional fluorinating reagents to trifluorosulfenyl morpholine represents a significant improvement in safety, yield, and cost-effectiveness for industrial scale-up.
  • Enantioselective synthesis routes provide access to optically pure compounds essential for pharmaceutical development.
  • Avoidance of hazardous reagents and harsh conditions aligns with green chemistry principles and regulatory compliance.
  • The methods are adaptable for large-scale manufacturing with consistent product quality.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Difluoropyrrolidin-3-ol hydrochloride
Reactant of Route 2
4,4-Difluoropyrrolidin-3-ol hydrochloride

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